molecular formula C6H4ClN3 B032228 5-Chloropyrazolo[1,5-a]pyrimidine CAS No. 29274-24-6

5-Chloropyrazolo[1,5-a]pyrimidine

Cat. No. B032228
CAS RN: 29274-24-6
M. Wt: 153.57 g/mol
InChI Key: WEPRLWNMBTYGGD-UHFFFAOYSA-N
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Patent
US08865726B2

Procedure details

To a solution of 5-chloropyrazolo[1,5-a]pyrimidine (2.30 g, 15.0 mmol) in dichloromethane (100 mL) was added N-bromosuccinimide (2.67 g, 15.0 mmol) and the mixture allowed to stir at ambient temperature for 1 hour. The reaction mixture was poured into water, extracted with dichloromethane, and dried over sodium sulfate. The crude product was purified by column chromatography, eluting with 1% MeOH/dichloromethane and afforded 1.50 g (45%) of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine as a light yellow solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][CH:10]=[C:4]2[N:3]=1.[Br:11]N1C(=O)CCC1=O.O>ClCCl>[Br:11][C:10]1[CH:9]=[N:8][N:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[N:3][C:4]=12

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC1=NC=2N(C=C1)N=CC2
Name
Quantity
2.67 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography
WASH
Type
WASH
Details
eluting with 1% MeOH/dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NN2C1N=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.